
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H15N3O3 It is known for its unique structure, which includes an isoindoline-1,3-dione moiety and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide typically involves the reaction of isoindoline-1,3-dione derivatives with piperidine-4-carboxamide. One common method includes the use of peptide coupling reactions, where the amine group of the piperidine-4-carboxamide reacts with the carboxyl group of the isoindoline-1,3-dione derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale peptide coupling reactions. These reactions are optimized for high yield and purity, using automated synthesizers and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Isoindoline derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, leading to their degradation or modulation. This interaction is facilitated by the isoindoline-1,3-dione moiety, which acts as a key binding site .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but with an acetamide group instead of a piperidine ring.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a similar isoindoline-1,3-dione moiety but with different substituents.
Uniqueness
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide is unique due to its combination of the isoindoline-1,3-dione moiety and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H15N3O3 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19/h1-2,7-8,15H,3-6H2,(H,16,18)(H,17,19,20) |
Clave InChI |
QXBFEIDTPNTYAW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
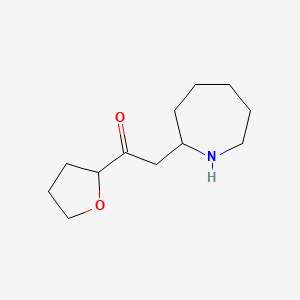
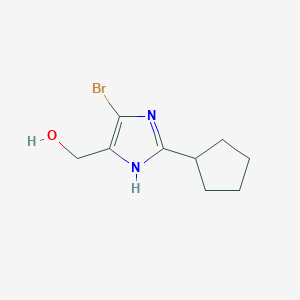
![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
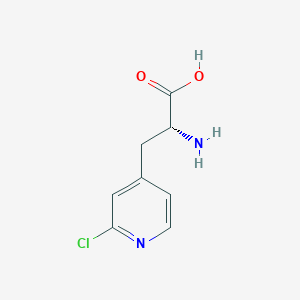
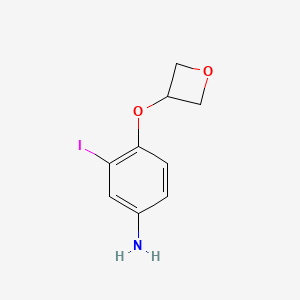

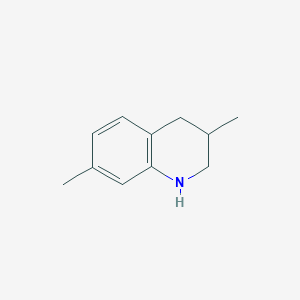
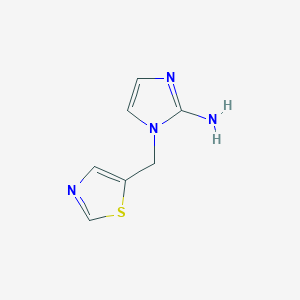
![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)




